21-Chlorodanazol 21-Chlorodanazol
Brand Name: Vulcanchem
CAS No.: 121565-23-9
VCID: VC20833371
InChI: InChI=1S/C22H26ClNO2/c1-20-12-14-13-24-26-19(14)11-15(20)3-4-16-17(20)5-7-21(2)18(16)6-8-22(21,25)9-10-23/h11,13,16-18,25H,3-8,12H2,1-2H3/t16-,17+,18+,20+,21+,22-/m1/s1
SMILES: CC12CCC3C(C1CCC2(C#CCl)O)CCC4=CC5=C(CC34C)C=NO5
Molecular Formula: C22H26ClNO2
Molecular Weight: 371.9 g/mol

21-Chlorodanazol

CAS No.: 121565-23-9

Cat. No.: VC20833371

Molecular Formula: C22H26ClNO2

Molecular Weight: 371.9 g/mol

* For research use only. Not for human or veterinary use.

21-Chlorodanazol - 121565-23-9

Specification

CAS No. 121565-23-9
Molecular Formula C22H26ClNO2
Molecular Weight 371.9 g/mol
IUPAC Name (1S,2R,13R,14S,17S,18S)-17-(2-chloroethynyl)-2,18-dimethyl-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9-trien-17-ol
Standard InChI InChI=1S/C22H26ClNO2/c1-20-12-14-13-24-26-19(14)11-15(20)3-4-16-17(20)5-7-21(2)18(16)6-8-22(21,25)9-10-23/h11,13,16-18,25H,3-8,12H2,1-2H3/t16-,17+,18+,20+,21+,22-/m1/s1
Standard InChI Key HJKQEKJFOUTKGJ-WNHSNXHDSA-N
Isomeric SMILES C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#CCl)O)CCC4=CC5=C(C[C@]34C)C=NO5
SMILES CC12CCC3C(C1CCC2(C#CCl)O)CCC4=CC5=C(CC34C)C=NO5
Canonical SMILES CC12CCC3C(C1CCC2(C#CCl)O)CCC4=CC5=C(CC34C)C=NO5

Introduction

Structural Characteristics and Chemical Identity

Chemical Identification

21-Chlorodanazol is identified by the Chemical Abstracts Service (CAS) registry number 121565-23-9. As a synthetic steroid derivative, it belongs to the family of modified androgenic compounds with specific structural modifications that alter its pharmacological profile.

Molecular Structure

The compound is structurally derived from danazol, which itself has the molecular formula C22H27NO2 . 21-Chlorodanazol features a chlorine atom substituted at the 21st position of the danazol backbone. This strategic halogenation represents a significant modification to the parent compound's structure, affecting its binding properties and biological activities.

Relationship to Danazol

Danazol, the parent compound, is classified as an isoxazole derivative of testosterone with established applications in reproductive medicine . The parent compound has been used clinically for conditions including endometriosis and hereditary angioedema. The addition of a chlorine atom at position 21 in 21-Chlorodanazol represents a targeted structural modification designed to alter the pharmacological profile while maintaining the core steroid scaffold.

Pharmacological Properties

Receptor Binding Profile

Research into 21-Chlorodanazol has revealed distinctive receptor binding characteristics. Notably, the compound demonstrates reduced progesterone receptor (PR) binding affinity compared to the parent compound danazol. This modified binding profile suggests potential applications in conditions where selective receptor targeting is beneficial.

Hormonal Activity

While danazol is recognized as an inhibitor of gonadotropin secretion and steroidogenesis, 21-Chlorodanazol appears to retain some of these properties but with a modified profile. The chlorination at position 21 creates alterations in its interaction with hormonal receptors, potentially offering selective advantages in specific clinical scenarios.

Experimental Findings

In preclinical investigations, 21-Chlorodanazol has demonstrated significant efficacy in terminating early pregnancy in Sprague-Dawley rat models. This finding suggests potential applications in reproductive medicine, though with a possibly different mechanism than established compounds in this field.

Comparative Analysis with Related Compounds

Structural Analogues

21-Chlorodanazol was synthesized alongside its Δ6-analogue (21-chloro-6-dehydrodanazol), demonstrating the systematic exploration of structure-activity relationships within this chemical series. This parallel development suggests a deliberate medicinal chemistry approach to optimizing the pharmacological properties of the danazol scaffold.

Physical and Chemical Properties

Stability Profile

The stability profile of chlorinated steroids requires careful consideration in both storage and experimental conditions. For research applications involving 21-Chlorodanazol, stability testing under various storage conditions would be essential to ensure experimental reproducibility and reliability of results.

Research Methodologies

Analytical Methods

For compounds like 21-Chlorodanazol, comprehensive analytical characterization is essential to confirm structural integrity and purity. Standard methods would likely include nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry to confirm both structure and purity levels.

Current Research Status

Published Findings

The available literature on 21-Chlorodanazol remains limited, suggesting this compound may be in relatively early stages of investigation. The documented findings focus primarily on its structural characterization and preliminary biological activity in preclinical models.

Research Gaps

Significant knowledge gaps exist regarding the comprehensive pharmacological profile, toxicology, and potential therapeutic applications of 21-Chlorodanazol. These areas represent opportunities for future research to more fully characterize this modified steroid derivative.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator